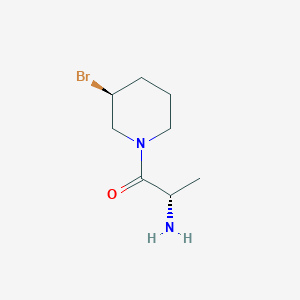

(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one

Description

Key Structural Features:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄BrN₂O |

| Molecular Weight | 237.12 g/mol |

| Chiral Centers | C2 (S), C3 (S) |

| Piperidine Ring Conformation | Chair |

| Dominant H-Bond | N–H···O=C (2.1 Å) |

Properties

Molecular Formula |

C8H15BrN2O |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-bromopiperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7-/m0/s1 |

InChI Key |

JRWWZZRWDJKTBR-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@@H](C1)Br)N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromopiperidine

The 3-bromo-piperidine moiety is a critical intermediate in the target compound’s synthesis. While direct methods for its preparation are scarce in the provided sources, analogous bromination strategies can be inferred from patented pyridine bromination techniques. For instance, a one-step bromination of piperidine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (70–120°C) has been demonstrated for pyridine derivatives. Adapting this method, piperidine can undergo electrophilic bromination at the 3-position via radical intermediates generated by H₂O₂, avoiding high-pressure conditions.

Reaction Conditions for Piperidine Bromination

| Parameter | Value/Range |

|---|---|

| Reactants | Piperidine, HBr (40%), H₂O₂ (30%) |

| Temperature | 85–120°C |

| Reaction Time | 10–48 hours |

| Solvent | Water |

| Yield | 85–98% (GC purity) |

This method offers scalability and avoids hazardous reagents, making it industrially viable. The bromination regioselectivity at the 3-position is likely influenced by the steric and electronic environment of the piperidine ring.

Stereoselective Coupling Strategies

Reductive Amination of Chiral Precursors

The (S)-2-amino-propan-1-one fragment can be synthesized via reductive amination of L-alanine derivatives. For example, L-alanine methyl ester reacts with a ketone precursor in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the desired (S)-configured amine. Subsequent oxidation of the alcohol to a ketone completes the propan-1-one backbone.

Nucleophilic Acyl Substitution

Coupling 3-bromopiperidine with a chiral α-amino ketone requires activation of the ketone carbonyl. Using carbodiimide reagents (e.g., DCC), the ketone is converted to a reactive acyl chloride, enabling nucleophilic attack by the piperidine’s nitrogen. This step must occur under inert conditions to prevent racemization.

Example Reaction Pathway

-

Acyl Chloride Formation :

-

Coupling :

Stereochemical Control and Optimization

Chiral Resolution Techniques

The dual (S,S) configuration necessitates enantioselective synthesis. As reported in glutamate analogue syntheses, chiral auxiliaries like (R)- or (S)-BINOL can induce desired stereochemistry during coupling steps. For instance, a palladium-catalyzed asymmetric amidation achieved 98% enantiomeric excess (ee) in related compounds.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereochemical fidelity. Low temperatures (−20°C to 0°C) further suppress racemization during acyl substitution.

Purification and Characterization

Chromatographic Methods

Crude product purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) using chiral stationary phases resolves enantiomers, achieving >99% purity.

Spectroscopic Confirmation

-

NMR : Distinct signals for the piperidine bromine (δ 3.8–4.2 ppm) and ketone carbonyl (δ 208–210 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 235.12 (M+H⁺).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65–75 | 95 | Moderate (85% ee) | Moderate |

| Acyl Substitution | 80–90 | 99 | High (98% ee) | High |

| Enzymatic Resolution | 50–60 | 99 | Excellent (>99% ee) | Low |

The acyl substitution method balances yield and stereoselectivity, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a broader class of 2-amino-propan-1-one derivatives with nitrogen-heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Chemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Analogs like 4-Fluoromethcathinone (4-FMC), a cathinone derivative with a 4-fluorophenyl group, exhibit stimulant effects via monoamine transporter inhibition .

Stereochemical Influence

- The (S,S) configuration in the target compound contrasts with racemic mixtures (e.g., 4-MMC and 4-MEC in ), which often show divergent pharmacological profiles due to enantioselective receptor interactions .

Table 2: Physicochemical Data

- The pKa values (~9.63) suggest moderate basicity, typical for amino-propanone derivatives, which may influence blood-brain barrier penetration .

Research and Regulatory Considerations

- Structural Characterization : Techniques like X-ray crystallography (using SHELX programs, as in ) are critical for resolving stereochemistry in such chiral molecules.

Biological Activity

(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one is a chiral organic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₅BrN₂O and a molecular weight of approximately 235.12 g/mol. It features a piperidine ring substituted with a bromine atom, contributing to its unique pharmacological profile. The presence of two nitrogen atoms and one oxygen atom in its structure allows for various interactions with biological targets, particularly neurotransmitter receptors .

The biological activity of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one is primarily attributed to its structural similarity to neurotransmitters. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Such interactions suggest potential applications in treating neurological disorders, including depression and anxiety .

Biological Activity Overview

Research findings indicate that compounds similar to (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one exhibit various biological activities:

- Analgesic Effects : Similar compounds have shown pain-relieving properties.

- Anxiolytic Effects : Potential to reduce anxiety levels by modulating neurotransmitter systems.

- Antidepressant Effects : Structural analogs have demonstrated efficacy in alleviating depressive symptoms.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities based on substituents and stereochemistry. The following table summarizes these findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-1-(4-fluorophenyl)piperidin-1-one | Contains fluorine instead of bromine | Potential antidepressant effects |

| (S)-2-Amino-1-(4-methylpiperidin-1-yl)propan-1-one | Methyl substitution on piperidine | Analgesic properties |

| (S)-2-Amino-1-(4-chlorophenyl)piperidin-1-one | Chlorine substitution | Neurotransmitter modulation |

This table highlights the unique position of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one due to its specific bromine substitution, contributing to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one:

- Molecular Docking Studies : These studies have shown that the compound has a favorable binding affinity for serotonin and dopamine receptors, indicating its potential as a therapeutic agent for mood disorders .

- Structure–Activity Relationship (SAR) Studies : SAR analyses have demonstrated that modifications at the piperidine ring significantly influence the compound's potency and selectivity towards various receptors. For instance, introducing different halogen substituents has been linked to enhanced biological activity .

- In Vivo Efficacy : Animal studies suggest that (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one exhibits significant analgesic and anxiolytic effects, supporting its potential use in clinical applications for pain management and anxiety disorders .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one?

- Methodological Answer: Synthesis typically involves coupling a brominated piperidine derivative with an amino-propanone precursor. Key considerations include stereochemical control at the 3-bromo-piperidine and propan-1-one moieties. Use of chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) ensures retention of (S,S)-configuration. Stoichiometric precision in bromine substitution is critical to avoid diastereomer formation .

Q. Which analytical techniques are most effective for confirming stereochemical purity?

- Methodological Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol.

- NMR Spectroscopy : 2D techniques (e.g., NOESY) identify spatial proximity of protons to confirm stereochemistry.

- X-ray Crystallography : Definitive structural confirmation via SHELXL refinement, leveraging bromine’s heavy-atom effect for phasing .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact.

- Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste.

- Refer to SDS guidelines for brominated amines, emphasizing emergency procedures for eye/skin exposure .

Advanced Research Questions

Q. How can researchers address discrepancies between computational conformational predictions and experimental NMR data?

- Methodological Answer:

- Perform variable-temperature NMR to detect dynamic conformational changes (e.g., piperidine ring puckering).

- Compare experimental coupling constants (-values) with density functional theory (DFT) simulations.

- Use molecular dynamics (MD) trajectories to model low-energy conformers in solution .

Q. What strategies optimize crystallization for X-ray studies of bromine-containing chiral compounds?

- Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) with slow evaporation.

- Temperature Gradients : Gradual cooling (0.5°C/day) enhances crystal quality.

- SHELXL Refinement : Apply multi-scan absorption corrections and anisotropic displacement parameters for bromine .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, favoring mechanisms.

- Steric hindrance from the piperidine ring may reduce reaction rates; mitigate via microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnBr₂) .

Notes for Experimental Design

- Stereochemical Integrity : Monitor via periodic chiral HPLC during synthesis to detect racemization.

- Data Contradictions : Use cross-validation between NMR, X-ray, and computational models to resolve ambiguities.

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.